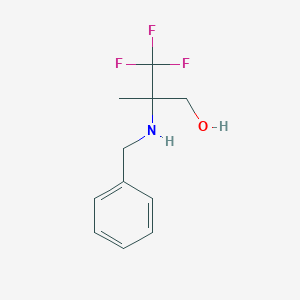

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol

Description

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol is a fluorinated amino alcohol with a molecular formula of C₁₁H₁₃F₃NO (assuming structural similarity to compounds in and ). This compound shares structural motifs with several pharmacologically active agents, particularly anticonvulsants targeting GABA receptors (as suggested in ).

Properties

IUPAC Name |

2-(benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c1-10(8-16,11(12,13)14)15-7-9-5-3-2-4-6-9/h2-6,15-16H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNILXSMIHUWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(F)(F)F)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol typically involves the reaction of benzylamine with a trifluoromethyl ketone under controlled conditions. One common method involves the use of trifluoroacetone as the starting material, which undergoes a nucleophilic addition reaction with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques like distillation or recrystallization are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of a trifluoromethyl ketone.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted benzylamino derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced anticancer properties due to their ability to interact with specific cellular pathways. For example, derivatives of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol have been tested for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth.

Neuroprotective Effects:

Research has also suggested that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology.

Materials Science

Polymer Synthesis:

The compound can be utilized as a building block in the synthesis of novel polymers with unique properties. The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of the resulting materials.

Coatings and Adhesives:

Due to its chemical stability and hydrophobic characteristics, this compound is being explored for use in advanced coatings and adhesives that require high performance under harsh conditions.

Environmental Studies

Fluorinated Compounds in Environmental Chemistry:

The environmental impact of fluorinated compounds is a growing area of concern. Research is being conducted on the degradation pathways of compounds like this compound to better understand their persistence in the environment and potential ecological effects.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer properties | Demonstrated significant inhibition of growth in breast cancer cell lines |

| Study B | Neuroprotective effects | Showed potential for reducing neurotoxicity in vitro |

| Study C | Polymer applications | Developed a new polymer exhibiting enhanced thermal stability |

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the benzylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

A. Trifluoromethyl Group

The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. For example, 3,3,3-Trifluoro-2-methylpropan-1-ol () has a boiling point of ~109°C, higher than non-fluorinated alcohols due to increased molecular weight and polarity. In this compound, this group likely improves blood-brain barrier penetration, a critical feature for neuroactive compounds.

B. Benzylamino Group

Compounds like 5k and 5l in showed high activity in seizure models due to benzylamino-driven binding to GABA-A receptors.

C. Methyl Branch

For instance, 3,3,3-Trifluoro-2-methylpropan-1-ol () is less volatile than its linear-chain analogs, suggesting improved stability.

Biological Activity

Overview

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol is a fluorinated organic compound characterized by its unique trifluoromethyl and benzylamino groups. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activity. The following sections detail the synthesis, biological properties, mechanisms of action, and research findings related to this compound.

Synthetic Routes

The synthesis of this compound typically involves the reaction of benzylamine with trifluoromethyl ketones under controlled conditions. Common methods include:

- Nucleophilic Addition : Benzylamine reacts with trifluoroacetone in the presence of solvents like ethanol or methanol, often requiring a catalyst for enhanced reaction rates.

- Oxidation and Reduction : The compound can undergo oxidation to form carbonyl derivatives or reduction to yield various amine derivatives.

Chemical Structure

The chemical structure is defined by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H12F3NO |

| Molecular Weight | 233.23 g/mol |

| CAS Number | 1697522-99-8 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the benzylamino group facilitates hydrogen bonding interactions.

Enzyme Inhibition

Research has indicated that this compound may act as an enzyme inhibitor. Studies have shown its potential in modulating the activity of various enzymes involved in metabolic pathways, which could be beneficial in therapeutic applications.

Anticancer Properties

Recent studies have explored the antiproliferative effects of similar fluorinated compounds against cancer cell lines. For instance:

- A study published in the Journal of Fluorine Chemistry investigated fluorinated derivatives of benzylamino compounds for their anticancer activity against lung and breast cancer cells. These compounds exhibited significant antiproliferative effects, suggesting potential applications in cancer therapy .

Case Study: Antiproliferative Activity

A relevant case study involved the synthesis and testing of fluorinated benzylamino derivatives. The results demonstrated that certain derivatives exhibited:

- Inhibition of Cell Proliferation : Compounds showed IC50 values in the micromolar range against various cancer cell lines.

- Mechanism Exploration : Further investigations indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from similar compounds:

| Compound Type | Structural Features | Biological Activity |

|---|---|---|

| Fluorinated Benzylamines | Contains trifluoromethyl and amine groups | Potential anticancer effects |

| Trifluoromethylated Amines | Trifluoromethyl group attached to amines | Enzyme inhibition properties |

Q & A

Q. What are the standard synthetic routes for 2-(benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol and its analogues?

- Methodology : The compound can be synthesized via a multi-step route involving: (i) Condensation of a fluorinated aldehyde/ketone with a benzylamine derivative under reductive conditions (e.g., NaBH₄ in methanol) to form the benzylamino intermediate. (ii) Subsequent alkylation or trifluoromethylation at the β-position using reagents like CF₃I or trifluoromethylating agents under basic conditions. (iii) Purification via column chromatography or recrystallization (ethanol/ethyl acetate) to isolate the target compound .

- Key Characterization : Confirm structure using / NMR (e.g., benzyl protons at δ 4.23–4.50 ppm, CF₃ groups at δ 120–125 ppm in NMR), IR (N–H stretches at 3437–3378 cm), and high-resolution mass spectrometry (HRMS) .

Q. How are spectroscopic techniques employed to validate the structure of fluorinated benzylamino derivatives?

- NMR Analysis :

- NMR: Identify benzyl CH protons (singlet, δ 4.23–4.50 ppm) and tertiary alcohol protons (δ 1.63–1.75 ppm).

- NMR: Confirm CF groups at δ -60 to -70 ppm (quartet, Hz).

- IR Spectroscopy : Detect N–H (3378–3437 cm), C–F (1240–1260 cm), and alcohol O–H (broad, ~3200 cm) stretches .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 1H^1H1H NMR splitting) be resolved during structural elucidation?

- Troubleshooting Steps : (i) Verify solvent purity (e.g., DMSO-d can cause shifts due to H-bonding). (ii) Use 2D NMR (COSY, HSQC) to resolve overlapping signals. (iii) Compare experimental NMR with DFT-calculated chemical shifts to validate CF group orientation .

- Case Study : In analogues with para-CF substituents, steric hindrance may alter coupling constants; computational validation (e.g., Gaussian) can resolve ambiguities .

Q. What strategies optimize the compound’s blood-brain barrier (BBB) penetration for CNS-targeted applications?

- ADME-Guided Design : (i) Reduce molecular weight (<450 Da) and polar surface area (<90 Ų) to enhance BBB permeability. (ii) Introduce electron-withdrawing groups (EWGs, e.g., CF) at the benzylamino para position to improve lipophilicity (log P ~2–3) . (iii) Validate predictions using in vitro BBB models (e.g., PAMPA-BBB assay) .

Q. How do substituents on the benzylamino group influence anticonvulsant activity in MES/scPTZ models?

- SAR Insights :

Q. How can molecular docking guide the design of analogues targeting GABAA_AA receptors?

- Protocol : (i) Generate 3D structures (Chem3D Ultra) and optimize geometry (DFT/B3LYP). (ii) Dock ligands (AutoDock Vina) into GABA active sites (PDB: 6HUP); prioritize poses with H-bonds to Arg112, Asn110, and π-π stacking with Phe200 . (iii) Validate using MD simulations (AMBER) to assess binding stability .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies between in silico ADME predictions and experimental pharmacokinetics?

- Mitigation Strategies : (i) Cross-validate BBB penetration predictions (e.g., SwissADME vs. admetSAR). (ii) Adjust synthetic routes to reduce plasma protein binding (e.g., replace benzyl with smaller alkyl groups) if PPB >90% .

- Case Example : Compounds with log P >3 showed false-negative BBB predictions due to unaccounted active transport; in vitro assays resolved these .

Q. What computational tools are recommended for analyzing fluorinated compounds’ metabolic stability?

- Tools :

- CYP450 Metabolism : Use StarDrop or Schrödinger’s MetaSite to predict oxidation sites (e.g., benzylic C–H).

- Fluorine Metabolism : Check for defluorination using F-NMR in liver microsome assays .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.